Bis(trichlorosilyl)methane is an organosilicon compound characterized by its unique structure, which features two trichlorosilyl groups attached to a central methylene group. Its molecular formula is and it has a molecular weight of approximately 282.90 g/mol . This compound is primarily utilized in the synthesis of other organosilicon compounds and in various industrial applications, particularly in electronics and materials science.
Bis(trichlorosilyl)methane is classified as a chlorosilane, a category of compounds that contain silicon atoms bonded to chlorine and other groups. It is sourced through synthetic methods involving silicon tetrachloride and other chlorinated silanes. The compound is recognized for its high reactivity, making it a valuable intermediate in chemical synthesis .
The synthesis of bis(trichlorosilyl)methane can be achieved through several methods, with one common approach being the reaction of bis(trichlorosilyl)dichloromethane or tris(trichlorosilyl)chloromethane with silicon tetrachloride in the presence of powdered silicon and copper as a catalyst. This reaction typically occurs at elevated temperatures, which are crucial for achieving high yields and purity .
The molecular structure of bis(trichlorosilyl)methane consists of two trichlorosilyl groups () linked to a central carbon atom. This configuration imparts significant reactivity due to the presence of multiple chlorine atoms, which can participate in various chemical reactions.
Bis(trichlorosilyl)methane undergoes a variety of chemical reactions, including:
The major products formed from these reactions include:
These reactions highlight the compound's utility in generating reactive intermediates for further chemical transformations .
The mechanism by which bis(trichlorosilyl)methane operates involves its interaction with moisture during processes such as molecular layer deposition (MLD).
Relevant data indicate that bis(trichlorosilyl)methane's reactivity makes it suitable for applications requiring robust chemical interactions .
Bis(trichlorosilyl)methane finds extensive use across various scientific fields:
Bis(trichlorosilyl)methane (Cl3Si)2CH2, CAS 4142-85-2, serves as a foundational precursor for synthesizing complex organosilicon architectures due to its geminal trichlorosilyl groups. Its molecular structure enables simultaneous functionalization at both silicon centers, facilitating the creation of branched silsesquioxanes, cyclic carbosilanes, and hybrid organic-inorganic polymers [1] [4]. The compound’s reactivity stems from the lability of Si–Cl bonds, which undergo hydrolysis, alcoholysis, or cross-coupling with organometallic reagents. For example, controlled hydrolysis yields Si–O–Si bridged networks essential for ceramic precursors, while reactions with Grignard reagents introduce alkyl/aryl groups for tailored surface modifications [1] [5].
A critical challenge in precursor design is suppressing oligomerization during functionalization. The high electrophilicity of silicon centers can lead to uncontrolled condensation, forming insoluble byproducts. Studies show that steric bulk in reacting nucleophiles (e.g., tert-butoxide vs. methoxide) reduces side reactions by 40–60%, preserving the integrity of the organic bridge [1] [8]. Additionally, the methylene spacer (–CH2–) confers flexibility in hybrid materials, enabling strain-free integration into silica matrices for optical or electronic applications [1].
Table 1: Organosilicon Compounds Derived from Bis(trichlorosilyl)methane
Product | Synthetic Route | Application |
---|---|---|
Cyclic disiloxanes | Controlled hydrolysis | Ceramic precursors |
Bis(trialkoxysilyl)methane | Alcoholysis | Sol-gel coatings |
Geminal disilyl alkanes | Grignard coupling | Polymer functionalization |
Functionalization of bis(trichlorosilyl)methane relies on catalysts to modulate Si–Cl bond reactivity. Phosphonium salts (e.g., tetrabutylphosphonium chloride) exhibit exceptional efficacy, achieving >85% yield in dehydrochlorination reactions between CHCl3 and HSiCl3 at 150°C. These catalysts operate via quaternary ion-pair stabilization, where [PBu4]+ facilitates chloride abstraction, accelerating silyl anion formation [7] [8]. Similarly, Lewis basic amines like triethylamine enable nucleophilic substitution at silicon, albeit with lower selectivity due to competing oligomerization pathways [4] [8].
Table 2: Catalytic Performance in Bis(trichlorosilyl)methane Synthesis
Catalyst | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|
Tetrabutylphosphonium chloride | 150 | 87 | <5% |
Triethylamine | 65–70 | 57 | 15–20% |
Tri-n-propylamine | 20 (reflux) | 64 | 10–12% |
Tributylphosphine | 150 | 54 | 18% |
Transition-metal catalysts remain less effective due to Si–Cl bond hydrolysis sensitivity. However, Cu/Si mixtures at 300–400°C promote direct coupling of CH2Cl2 and HSiCl3, albeit with moderate selectivity (≤60%) [8]. The optimal system balances activity and suppression of trichloromethylsilane or trisilacyclohexane byproducts [7].
Solvent-free methods dominate industrial synthesis due to enhanced atom economy and simplified purification. The Benkeser reaction – combining CHCl3 and HSiCl3 under neat conditions at 150–180°C with phosphonium catalysts – delivers 54–87% yields of bis(trichlorosilyl)methane. This approach minimizes solvent waste but requires precise temperature control to prevent decomposition above 200°C [5] [8]. High-boiling solvents like dodecane may be added to improve heat transfer, though they dilute reaction kinetics [8].
Solvent-mediated routes leverage polar aprotic solvents to stabilize reactive intermediates. Acetonitrile facilitates trichlorosilane activation via coordination at silicon, enabling reactions at lower temperatures (65–70°C). However, solvent inclusion introduces challenges:
Table 3: Solvent Impact on Synthesis Efficiency
Condition | Reaction Rate | Byproduct Formation | Scalability |
---|---|---|---|
Solvent-free | High | Moderate | Excellent |
Acetonitrile | Moderate | Low | Moderate |
Dodecane | Low | High | Limited |
Lewis acids (AlCl3, ZnCl2) are pivotal for C–Si bond formation in bis(trichlorosilyl)methane synthesis. Aluminum chloride (AlCl3) activates the C–Cl bond in chloroform, generating electrophilic carbocations that undergo electrophilic substitution with hydrosilanes. This pathway suppresses the competing reduction to CH2Cl2 observed in uncatalyzed systems [1] [8]. Mechanistic studies reveal:
Zinc chloride operates via dual activation, coordinating both Si–H and C–Cl moieties. This lowers the energy barrier for dehydrochlorination but requires anhydrous conditions to prevent hydrolysis. In trichlorosilane reductions of polyhalogenated methanes, ZnCl2 elevates selectivity for bis(trichlorosilyl)methane over tris(trichlorosilyl)methane by 2.3-fold [1] [8].
Notably, acid strength dictates product distribution: Strong acids (AlCl3) favor disilylation, while milder variants (SnCl4) promote monosilylation. Optimizing acid-to-precursor ratios prevents silicon-carbon bond cleavage, a common side reaction in over-catalyzed systems [1].
Comprehensive Compound Index
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